molecular formula C11H19NO3 B3377987 TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE CAS No. 1373028-86-4

TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE

Cat. No.: B3377987
CAS No.: 1373028-86-4
M. Wt: 213.27
InChI Key: BTWDGFQQIGGAPU-KCJUWKMLSA-N
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Description

TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[310]HEXANE-3-CARBOXYLATE is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a tert-butyl ester group and a hydroxymethyl group attached to a bicyclic azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the tert-butyl ester group: This step often involves the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine, to form the tert-butyl ester.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups replacing the hydroxymethyl group

Scientific Research Applications

TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The hydroxymethyl and tert-butyl ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity .

Comparison with Similar Compounds

TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE can be compared with other bicyclic amines, such as:

    Bicyclo[2.2.1]heptane derivatives: These compounds have a similar rigid bicyclic structure but differ in the size and substitution pattern of the rings.

    Pyrrolidine derivatives: These compounds contain a five-membered ring with nitrogen and are often used as chiral auxiliaries in asymmetric synthesis.

    Piperidine derivatives: These compounds contain a six-membered ring with nitrogen and are commonly found in natural products and pharmaceuticals.

The uniqueness of this compound lies in its specific combination of functional groups and its rigid bicyclic structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWDGFQQIGGAPU-KCJUWKMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
Reactant of Route 2
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
Reactant of Route 3
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
Reactant of Route 6
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE

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